Cas no 530081-57-3 (1-(4-bromophenyl)sulfonylazetidine)
1-(4-bromophenyl)sulfonylazetidine Chemical and Physical Properties
Names and Identifiers
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- 1-((4-Bromophenyl)sulfonyl)azetidine
- 1-(4-bromophenyl)sulfonylazetidine
- 1-(4-BROMOPHENYLSULFONYL)AZETIDINE
- 1-[(4-bromophenyl)sulfonyl]azetidine
- Azetidine, 1-[(4-bromophenyl)sulfonyl]-
- BS-28555
- 530081-57-3
- 1-(4-Bromobenzene-1-sulfonyl)azetidine
- 1-[(4-Bromophenyl)sulphonyl]azetidine
- DTXSID20428429
- SY038382
- 1-(4-bromo-benzenesulfonyl)-azetidine
- 1-(4-bromobenzenesulfonyl)azetidine
- CS-0212993
- SCHEMBL2113354
- AB30824
- MFCD07363814
- AKOS015835593
- MDIDQNAFUFFXTB-UHFFFAOYSA-N
- AC6303
- A870845
-
- MDL: MFCD07363814
- Inchi: 1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2
- InChI Key: MDIDQNAFUFFXTB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(N1CCC1)(=O)=O
Computed Properties
- Exact Mass: 274.96200
- Monoisotopic Mass: 274.961562
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 1.9
Experimental Properties
- Density: 1.668
- Melting Point: 118-120
- Boiling Point: 369.6 ℃ at 760 mmHg
- Flash Point: 177.3°C
- Refractive Index: 1.631
- PSA: 45.76000
- LogP: 2.86220
1-(4-bromophenyl)sulfonylazetidine Security Information
- Hazard Statement: Irritant/Keep Cold
-
Hazardous Material Identification:
- Storage Condition:Keep cold
1-(4-bromophenyl)sulfonylazetidine Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
1-(4-bromophenyl)sulfonylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122780-5g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 5g |
$400.00 | 2023-09-01 | |
| Chemenu | CM200224-5g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 5g |
$287 | 2021-06-09 | |
| Fluorochem | 212662-1g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 212662-5g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 5g |
£473.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05535-1g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 1g |
¥859.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05535-5g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 5g |
¥3459.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05535-10g |
1-((4-Bromophenyl)sulfonyl)azetidine |
530081-57-3 | 95% | 10g |
¥5259.0 | 2024-07-16 | |
| TRC | B698610-100mg |
1-(4-Bromophenylsulfonyl)azetidine |
530081-57-3 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B698610-250mg |
1-(4-Bromophenylsulfonyl)azetidine |
530081-57-3 | 250mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B698610-500mg |
1-(4-Bromophenylsulfonyl)azetidine |
530081-57-3 | 500mg |
$ 190.00 | 2023-04-18 |
1-(4-bromophenyl)sulfonylazetidine Suppliers
1-(4-bromophenyl)sulfonylazetidine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1-(4-bromophenyl)sulfonylazetidine
Recent Advances in the Study of 1-(4-bromophenyl)sulfonylazetidine (CAS: 530081-57-3) in Chemical Biology and Pharmaceutical Research
1-(4-bromophenyl)sulfonylazetidine (CAS: 530081-57-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonylazetidine derivative has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its unique structural features, which include a sulfonyl group and a bromophenyl moiety, contributing to its bioactivity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a selective inhibitor of protein tyrosine phosphatases (PTPs). The research highlighted its ability to bind to the active site of PTP1B, a key enzyme implicated in diabetes and obesity, with an IC50 value of 1.2 µM. The study utilized X-ray crystallography to elucidate the binding mode, revealing critical hydrogen bonds and hydrophobic interactions between the sulfonylazetidine core and the enzyme's catalytic domain.
In addition to its enzyme inhibitory properties, 1-(4-bromophenyl)sulfonylazetidine has been investigated for its potential in cancer therapy. A preclinical study demonstrated its efficacy in inhibiting the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by targeting the PI3K/AKT/mTOR pathway. The compound showed a dose-dependent reduction in cell viability, with an EC50 of 5.8 µM in MCF-7 cells. These findings suggest its potential as a lead compound for developing novel anticancer agents.
Another area of interest is the compound's application in neurodegenerative diseases. Recent in vitro studies have shown that 1-(4-bromophenyl)sulfonylazetidine can modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound exhibited a 40% reduction in amyloid-beta fibril formation at a concentration of 10 µM, as measured by thioflavin T fluorescence assays. This effect is attributed to the compound's ability to disrupt hydrophobic interactions critical for amyloid-beta aggregation.
The synthesis and optimization of 1-(4-bromophenyl)sulfonylazetidine have also been a focus of recent research. A 2022 paper in Organic Letters described an improved synthetic route that increased the overall yield to 78% while reducing the number of steps from five to three. This advancement is expected to facilitate further pharmacological studies and scale-up production for clinical trials.
Despite these promising developments, challenges remain in the clinical translation of 1-(4-bromophenyl)sulfonylazetidine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's versatile bioactivity and relatively simple structure make it an attractive candidate for further optimization and development in multiple therapeutic areas.
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